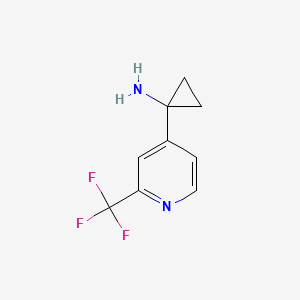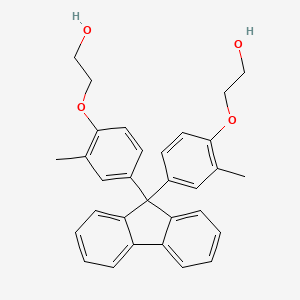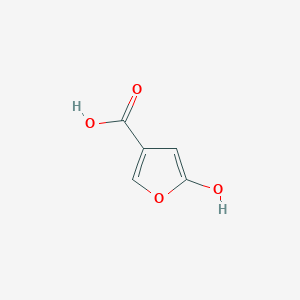![molecular formula C15H7Br3O4S B13125876 9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]- CAS No. 568565-87-7](/img/structure/B13125876.png)
9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a tribromomethyl group and a sulfonyl group attached to the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione typically involves the bromination of anthracene-9,10-dione followed by sulfonylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The sulfonylation step may involve the use of sulfonyl chloride or a similar reagent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity 2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less oxidized anthracene derivatives.
Substitution: The tribromomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives with varying degrees of hydrogenation .
Wissenschaftliche Forschungsanwendungen
2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The tribromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dibromoanthracene: Similar in structure but lacks the sulfonyl group.
Anthraquinone: Shares the anthracene core but differs in functional groups.
9,10-Diphenylanthracene: Contains phenyl groups instead of bromine and sulfonyl groups
Uniqueness
2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione is unique due to the presence of both tribromomethyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
568565-87-7 |
|---|---|
Molekularformel |
C15H7Br3O4S |
Molekulargewicht |
523.0 g/mol |
IUPAC-Name |
2-(tribromomethylsulfonyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H7Br3O4S/c16-15(17,18)23(21,22)8-5-6-11-12(7-8)14(20)10-4-2-1-3-9(10)13(11)19/h1-7H |
InChI-Schlüssel |
SJQIFKNAORHMCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)





